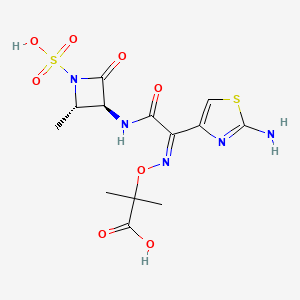
Azactam
Übersicht
Beschreibung
Aztreonam, chemically represented as C₁₃H₁₇N₅O₈S₂, belongs to the monobactam class of antibiotics. It was originally isolated from Chromobacterium violaceum. Unlike other beta-lactam antibiotics (such as penicillins and cephalosporins), aztreonam has a single cyclic structure, making it distinct in its mechanism of action .
Wissenschaftliche Forschungsanwendungen
Aztreonam findet in verschiedenen Bereichen Anwendung:
Klinische Medizin: Behandlung schwerer Infektionen, die durch gramnegative Bakterien verursacht werden, einschließlich Pseudomonas aeruginosa.
Forschung: Untersuchung bakterieller Resistenzmechanismen und Hemmung von Beta-Lactamase.
5. Wirkmechanismus
Der Wirkmechanismus von Aztreonam beinhaltet die Bindung an PBPs, die Störung der Zellwandsynthese und die Induktion der bakteriellen Zelllyse. Es ist stabil gegenüber vielen Beta-Lactamase, was es gegen resistente Stämme wirksam macht .
Wirkmechanismus
Safety and Hazards
Azactam may cause serious side effects including severe stomach pain, diarrhea that is watery or bloody, wheezing, chest pain, easy bruising or bleeding, a seizure, or liver problems . It is contraindicated in patients with known hypersensitivity to aztreonam or any other component in the formulation .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthesewege: Aztreonam kann über verschiedene Wege synthetisiert werden, aber das gebräuchlichste Verfahren beinhaltet die Cyclisierung einer Vorläuferverbindung. Der Schlüsselschritt ist die Bildung des monocyclischen Beta-Lactam-Rings. Der genaue Syntheseweg kann variieren, beinhaltet aber typischerweise Reaktionen wie Amidierung, Veresterung und Cyclisierung.
Industrielle Produktion: In industriellen Umgebungen wird Aztreonam durch Fermentation unter Verwendung gentechnisch veränderter Bakterienstämme hergestellt. Diese Bakterien exprimieren die notwendigen Enzyme für die Aztreonam-Biosynthese. Nach der Fermentation ergeben Reinigungs- und Isolierungsschritte das Endprodukt.
Analyse Chemischer Reaktionen
Reaktivität: Aztreonam unterliegt hauptsächlich Reaktionen, die mit seinem Beta-Lactam-Ring zusammenhängen. Dazu gehören:
Hydrolyse: Der Beta-Lactam-Ring kann durch bakterielle Enzyme (Beta-Lactamase) hydrolysiert werden, wodurch das Antibiotikum inaktiv wird.
Bindung an Penicillin-bindende Proteine (PBPs): Aztreonam bindet an PBPs in bakteriellen Zellwänden, hemmt die Peptidoglykansynthese und stört die Integrität der Zellwand.
Hydrolyse: Enzymatische Hydrolyse durch Beta-Lactamase.
Bindung an PBPs: Wechselwirkung mit spezifischen PBPs auf der bakteriellen Zellmembran.
Hauptprodukte: Das Hauptprodukt der Reaktivität von Aztreonam ist seine inaktive hydrolysierte Form, die durch Spaltung des Beta-Lactam-Rings entsteht.
Vergleich Mit ähnlichen Verbindungen
Aztreonam zeichnet sich durch seine Monobaktam-Struktur aus. Im Gegensatz zu anderen Beta-Lactamen fehlt ihm ein kondensiertes Ringsystem. Zu ähnlichen Verbindungen gehören Cephalosporine und Penicilline, deren Strukturen jedoch deutlich voneinander abweichen.
Eigenschaften
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPBZJONDBGPKJ-VEHQQRBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022640 | |
| Record name | Aztreonam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aztreonam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014499 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.29e-02 g/L | |
| Record name | Aztreonam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014499 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
78110-38-0 | |
| Record name | Aztreonam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78110-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aztreonam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aztreonam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZTREONAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2B4VE5GH8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aztreonam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014499 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethyl-3-phenyl-6H-pyridazino[4,3-c]quinolin-5-one](/img/no-structure.png)


![2-benzyl-1-methoxy-3H-benzo[f]chromen-3-one](/img/structure/B1174485.png)

